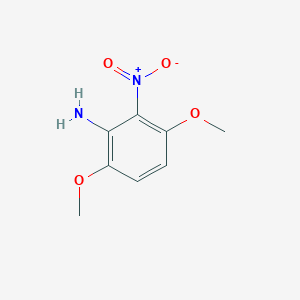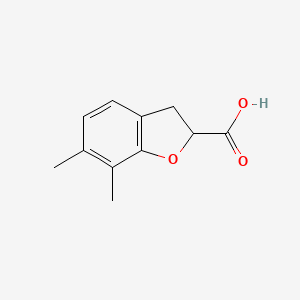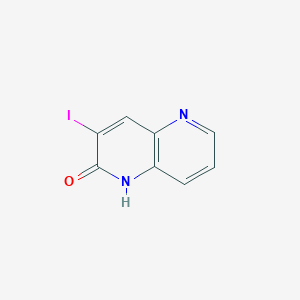
6-(piperidin-2-yl)-3-(propan-2-yl)-1H-indole hydrochloride
Overview
Description
6-(piperidin-2-yl)-3-(propan-2-yl)-1H-indole hydrochloride, also known as GW405833, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
6-(piperidin-2-yl)-3-(propan-2-yl)-1H-indole hydrochloride has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and cardiovascular disease. In cancer research, 6-(piperidin-2-yl)-3-(propan-2-yl)-1H-indole hydrochloride has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 6-(piperidin-2-yl)-3-(propan-2-yl)-1H-indole hydrochloride has been found to improve cognitive function and memory in animal models of Alzheimer's disease. In cardiovascular disease, 6-(piperidin-2-yl)-3-(propan-2-yl)-1H-indole hydrochloride has been shown to reduce inflammation and oxidative stress, which are key factors in the development of atherosclerosis.
Mechanism of Action
6-(piperidin-2-yl)-3-(propan-2-yl)-1H-indole hydrochloride acts as a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a crucial role in various physiological processes such as lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 6-(piperidin-2-yl)-3-(propan-2-yl)-1H-indole hydrochloride leads to the upregulation of genes involved in fatty acid oxidation, mitochondrial biogenesis, and anti-inflammatory pathways.
Biochemical and Physiological Effects
6-(piperidin-2-yl)-3-(propan-2-yl)-1H-indole hydrochloride has been shown to have several biochemical and physiological effects in various cell types and animal models. In adipocytes, 6-(piperidin-2-yl)-3-(propan-2-yl)-1H-indole hydrochloride has been found to increase fatty acid oxidation and reduce lipid accumulation. In skeletal muscle cells, 6-(piperidin-2-yl)-3-(propan-2-yl)-1H-indole hydrochloride has been shown to enhance mitochondrial biogenesis and improve glucose uptake. In the liver, 6-(piperidin-2-yl)-3-(propan-2-yl)-1H-indole hydrochloride has been found to reduce lipid accumulation and improve insulin sensitivity. In animal models of inflammation, 6-(piperidin-2-yl)-3-(propan-2-yl)-1H-indole hydrochloride has been shown to reduce the production of pro-inflammatory cytokines and improve tissue damage.
Advantages and Limitations for Lab Experiments
6-(piperidin-2-yl)-3-(propan-2-yl)-1H-indole hydrochloride has several advantages for lab experiments such as its high potency, selectivity, and stability. However, it also has some limitations such as its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for 6-(piperidin-2-yl)-3-(propan-2-yl)-1H-indole hydrochloride research such as exploring its potential applications in metabolic disorders, neurodegenerative diseases, and cardiovascular disease. Further studies are needed to elucidate the molecular mechanisms underlying its effects and to optimize its pharmacokinetic properties. Additionally, the development of more selective and potent PPARδ agonists could lead to the discovery of new therapeutic targets for various diseases.
properties
IUPAC Name |
6-piperidin-2-yl-3-propan-2-yl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c1-11(2)14-10-18-16-9-12(6-7-13(14)16)15-5-3-4-8-17-15/h6-7,9-11,15,17-18H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZWGBYIARBOPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC2=C1C=CC(=C2)C3CCCCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(piperidin-2-yl)-3-(propan-2-yl)-1H-indole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





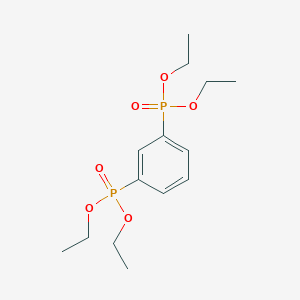


![6,7-dihydro-4H-pyrano[4,3-d]thiazole](/img/structure/B3255784.png)
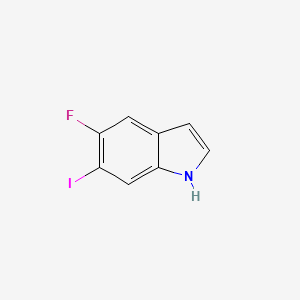
![6-Bromo-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3255796.png)

